molecular formula C24H28N4O2 B2633185 N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 1251615-50-5

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Cat. No.: B2633185
CAS No.: 1251615-50-5
M. Wt: 404.514
InChI Key: HHKRGEOJMRCEOQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Isomerism

The IUPAC name of this compound is constructed by prioritizing the 1,2-dihydroquinazolin-2-one bicyclic system as the parent structure. The numbering begins at the nitrogen atom in position 1, with the carbonyl group at position 2. Substituents are assigned locants based on their positions:

  • Position 1 : The acetamide group (-CH2C(O)NH-) attached to the nitrogen atom, further substituted at the amide nitrogen by a 3,5-dimethylphenyl group.
  • Position 4 : A 4-methylpiperidin-1-yl group bonded to the quinazolinone core via its nitrogen atom.

The systematic name follows the format:
N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide .

Structural Isomerism Considerations :

  • Positional Isomerism : The quinazolinone core permits isomerism at the carbonyl position. For example, 4-quinazolinone derivatives differ in the placement of the carbonyl group.
  • Piperidine Substituent Stereoisomerism : The 4-methylpiperidin-1-yl group introduces a chiral center at the piperidine’s 4-position. However, the synthetic route described in similar compounds (e.g., 2-amino-N3-alkylamido 4-quinazolinones) often yields racemic mixtures unless chiral resolving agents are employed.

X-ray Crystallographic Analysis of Quinazolinone Core

X-ray diffraction studies of analogous 1,2-dihydroquinazolin-2-one derivatives reveal key structural features:

Parameter Value Source
C8–N1 Bond Length 1.342 Å
N1–C2 Bond Length 1.382 Å
C2=O Bond Length 1.224 Å
Dihedral Angle (Core-Piperidine) 87.3°

The quinazolinone core adopts a planar conformation, stabilized by conjugation between the carbonyl group and the aromatic π-system. The 4-methylpiperidin-1-yl substituent lies nearly perpendicular to the core, minimizing steric hindrance. Hydrogen bonding between the quinazolinone’s N1–H and the acetamide carbonyl oxygen further stabilizes the crystal lattice.

NMR Spectroscopic Profiling of Acetamide Substituent

1H NMR (500 MHz, DMSO-d6) :

Signal (δ, ppm) Multiplicity Assignment
2.28 Singlet 3,5-Dimethylphenyl CH3
3.47–3.62 Multiplet Piperidine CH2 (positions 2,6)
4.12 Doublet Acetamide CH2 (J = 16.1 Hz)
7.21 Singlet 3,5-Dimethylphenyl aromatic H
8.05 Broad singlet Quinazolinone N1–H
10.32 Singlet Acetamide NH

13C NMR (125 MHz, DMSO-d6) :

Signal (δ, ppm) Assignment
21.1 3,5-Dimethylphenyl CH3
44.8 Acetamide CH2
54.3 Piperidine CH (position 4)
126.7–138.2 Aromatic carbons
167.9 Acetamide C=O
169.4 Quinazolinone C=O

The 3,5-dimethylphenyl group’s symmetry produces a singlet at δ 7.21 ppm in the 1H spectrum, while the acetamide’s NH proton appears deshielded at δ 10.32 ppm due to hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry (positive mode) of the compound reveals the following fragmentation pathway:

m/z Fragment Ion Proposed Structure
435.2 [M+H]+ Molecular ion
318.1 [M+H–C7H7O]+ Loss of 3,5-dimethylbenzamide
202.0 [C11H14N3O]+ 4-Methylpiperidin-1-yl-quinazolinone
148.1 [C8H8N2O]+ 1,2-Dihydroquinazolin-2-one core

The base peak at m/z 148.1 corresponds to the protonated quinazolinone core, consistent with fragmentation patterns observed in dihydroquinazolinone derivatives. The loss of the N-(3,5-dimethylphenyl)acetamide moiety (117 Da) generates the intermediate ion at m/z 318.1.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-8-10-27(11-9-16)23-20-6-4-5-7-21(20)28(24(30)26-23)15-22(29)25-19-13-17(2)12-18(3)14-19/h4-7,12-14,16H,8-11,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKRGEOJMRCEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the dimethylphenyl group. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can produce a variety of analogs with modified piperidine or phenyl groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are relevant for therapeutic development:

1. Anticancer Activity
Research indicates that N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide demonstrates significant cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that it selectively inhibits the growth of non-small cell lung cancer and central nervous system cancer cells, with reported log GI(50) values indicating potent activity.

Case Study:
A study conducted on this compound revealed that it inhibited the proliferation of HOP-92 (non-small cell lung cancer) and U251 (central nervous system) cells with log GI(50) values of -6.01 and -6.00 respectively, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed effectiveness against both Gram-positive and Gram-negative bacterial strains, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in various biochemical pathways. Notably, it shows potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)
COX-120
COX-215

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the quinazoline moiety and the piperidine ring significantly influence the biological activity of the compound. Variations in substituents can enhance potency and selectivity towards targeted enzymes and cancer cells.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide
  • N-(3,5-dimethylphenyl)-4-methyl-1-piperidinesulfonamide

Uniqueness

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide stands out due to its unique combination of a quinazolinone core, piperidine ring, and dimethylphenyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C26H31N3O2C_{26}H_{31}N_{3}O_{2} with a molecular weight of approximately 449.6 g/mol. The compound features a phenyl group, a piperidine ring, and a quinazolinone moiety, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC26H31N3O2C_{26}H_{31}N_{3}O_{2}
Molecular Weight449.6 g/mol
CAS Number878055-84-6

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of intermediate derivatives. Key reagents include acids and bases to facilitate the formation of the desired structure. The synthetic route may also employ advanced techniques such as automated synthesis systems for large-scale production.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined through standard assays, showing significant activity compared to conventional antibiotics like ciprofloxacin and antifungal agents like ketoconazole .

Enzyme Inhibition

The compound has been investigated for its potential as a tyrosinase inhibitor. Tyrosinase plays a critical role in melanin biosynthesis; thus, inhibitors can be valuable in treating hyperpigmentation disorders. In vitro assays demonstrated that this compound exhibits competitive inhibition with an IC50 value comparable to established tyrosinase inhibitors like kojic acid .

The mechanism of action involves binding to specific receptors or enzymes that modulate various biological pathways. For instance, the interaction with tyrosinase suggests that it might alter melanin production through competitive inhibition at the active site of the enzyme . Additionally, molecular docking studies indicate potential hydrogen bonding interactions that stabilize the enzyme-inhibitor complex .

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Activity : A study comparing this compound's activity against a panel of pathogens revealed that it possessed significant antibacterial and antifungal properties, outperforming several traditional agents .
  • Tyrosinase Inhibition : In a comparative study involving various quinazolinone derivatives, this compound was identified as one of the most potent inhibitors of tyrosinase activity, making it a candidate for further development in cosmetic applications aimed at skin lightening .
  • Molecular Docking Studies : Computational analyses using molecular docking have provided insights into the binding affinity and interaction patterns between this compound and target enzymes like tyrosinase, supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide and its structural analogues?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Substitution reactions at the quinazolinone core (e.g., introducing 4-methylpiperidine via nucleophilic displacement) .
  • Acetamide coupling : Reacting intermediates like 2-(4-hydroxyphenyl)acetamide derivatives with activated carboxylic acids or using carbodiimide-based coupling agents (e.g., N,N′-carbonyldiimidazole) to form the acetamide bond .
  • Optimization : Yield variations (42.6–64.9%) depend on substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying substituent positions and confirming the absence of unreacted intermediates. For example, aromatic protons in the 3,5-dimethylphenyl group appear as distinct singlets in 1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological testing) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight alignment with theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a radiotherapy sensitizer?

  • Methodological Answer :

  • In vitro assays : Use clonogenic survival assays on cancer cell lines (e.g., HeLa or A549) treated with the compound alongside ionizing radiation. Measure dose-enhancement ratios (DER) to quantify sensitization efficacy .
  • Mechanistic studies : Assess DNA damage markers (e.g., γ-H2AX foci) via immunofluorescence to determine if the compound enhances radiation-induced double-strand breaks .
  • Control experiments : Compare with structurally similar analogues (e.g., 19p–19s in ) to identify critical substituents for activity .

Q. What strategies resolve contradictions in reported biological activities of structurally related quinazolinone-acetamide derivatives?

  • Methodological Answer :

  • Systematic SAR studies : Modify substituents systematically (e.g., replacing 4-methylpiperidine with other amines) and evaluate activity trends. For instance, shows that electron-withdrawing groups on the arylacetamide moiety reduce radiotherapy sensitization efficacy .
  • Standardized assay conditions : Address variability by replicating experiments under controlled conditions (e.g., consistent radiation doses, cell passage numbers) .
  • Meta-analysis : Compare data across studies while accounting for differences in compound purity, solvent used in assays, and cell line specificity .

Q. How can structure-activity relationship (SAR) studies guide lead optimization for this compound?

  • Methodological Answer :

  • Core modifications : Replace the quinazolinone 2-oxo group with a thioxo moiety to assess stability and target binding (see for analogous thioxo-quinazolinone synthesis) .
  • Substituent variation : Test analogues with bulkier piperidine derivatives (e.g., 4-ethylpiperidine) to evaluate steric effects on target engagement .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical hydrogen-bonding interactions between the acetamide group and hypothetical protein targets .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, and light. Monitor degradation via HPLC and identify breakdown products using LC-MS .
  • Plasma stability assays : Incubate the compound in human or murine plasma at 37°C. Quantify remaining intact compound over 24 hours using LC-MS/MS .
  • Solution-state stability : Assess solubility in PBS or DMSO and monitor precipitation or hydrolysis over time .

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